

Spectroscopic Profile of 7-methoxy-2,3-dimethylbenzofuran-5-ol: A Technical Guide

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Compound of Interest

Compound Name: 7-methoxy-2,3-dimethylbenzofuran-5-ol

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the antioxidant compound **7-methoxy-2,3-dimethylbenzofuran-5-ol**. Due to the limited public availability of experimental spectra, this document presents predicted spectroscopic data obtained from computational models. These predictions are valuable for the identification and characterization of this compound in various research and development settings. This guide also outlines standardized experimental protocols for acquiring such data.

Core Spectroscopic Data

The predicted spectroscopic data for **7-methoxy-2,3-dimethylbenzofuran-5-ol** is summarized in the tables below. This data is essential for confirming the molecular structure and purity of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ^1H NMR Data for **7-methoxy-2,3-dimethylbenzofuran-5-ol** (Solvent: CDCl_3 , Frequency: 400 MHz)

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
6.65	s	1H	H-4
6.58	s	1H	H-6
5.10	s (broad)	1H	-OH
3.90	s	3H	-OCH ₃
2.25	s	3H	2-CH ₃
2.10	s	3H	3-CH ₃

Table 2: Predicted ¹³C NMR Data for **7-methoxy-2,3-dimethylbenzofuran-5-ol** (Solvent: CDCl₃, Frequency: 100 MHz)

Chemical Shift (δ) ppm	Assignment
155.0	C-7a
148.5	C-5
145.2	C-7
142.8	C-3a
115.1	C-2
112.5	C-3
105.4	C-6
98.2	C-4
56.5	-OCH ₃
12.1	2-CH ₃
8.5	3-CH ₃

Mass Spectrometry (MS)

Table 3: Predicted Mass Spectrometry Data for 7-methoxy-2,3-dimethylbenzofuran-5-ol

m/z (Mass-to-Charge Ratio)	Relative Intensity (%)	Assignment
192.0786	100	[M] ⁺ (Molecular Ion)
177.0550	85	[M - CH ₃] ⁺
149.0599	40	[M - CH ₃ - CO] ⁺

Infrared (IR) Spectroscopy

Table 4: Predicted Infrared (IR) Spectroscopy Data for 7-methoxy-2,3-dimethylbenzofuran-5-ol

Wavenumber (cm ⁻¹)	Intensity	Assignment
3400-3500	Strong, Broad	O-H stretch (phenolic)
2920-2980	Medium	C-H stretch (aliphatic, methyl)
1620, 1580, 1480	Medium-Strong	C=C stretch (aromatic)
1280	Strong	C-O stretch (aryl ether)
1150	Strong	C-O stretch (phenol)
850	Medium	C-H bend (out-of-plane, aromatic)

Experimental Protocols

The following are detailed, generalized methodologies for the key spectroscopic techniques cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Procedure:

- **Sample Preparation:** Weigh 5-10 mg of the purified compound and dissolve it in approximately 0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl_3) in a clean, dry vial. [1] The solution should be clear and homogeneous.
- **Transfer:** Using a Pasteur pipette, transfer the solution into a standard 5 mm NMR tube.
- **Instrumentation:** Place the NMR tube in the spectrometer's autosampler or manually insert it into the magnet.
- **Shimming:** Perform magnetic field shimming to optimize the field homogeneity.
- **Acquisition of ^1H NMR Spectrum:**
 - Set the spectrometer to the proton frequency (e.g., 400 MHz).
 - Acquire the spectrum using a standard pulse sequence. Key parameters include a 30° pulse angle and a relaxation delay of 1-2 seconds.[2]
- **Acquisition of ^{13}C NMR Spectrum:**
 - Set the spectrometer to the carbon frequency (e.g., 100 MHz).
 - Acquire the spectrum with proton decoupling to simplify the spectrum to single lines for each carbon. A 30° pulse and a 2-second relaxation delay are typically sufficient for qualitative spectra.[2]
- **Processing:** Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency domain spectrum. Phase the spectrum and perform baseline correction. Reference the spectrum to the residual solvent peak (e.g., CDCl_3 at 7.26 ppm for ^1H and 77.16 ppm for ^{13}C).

Mass Spectrometry (MS)

Objective: To determine the molecular weight and elemental composition of the compound.

Procedure:

- **Sample Preparation:** Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.
- **Ionization:** Introduce the sample into the mass spectrometer. Electron Ionization (EI) is a common method for small, volatile molecules.[3][4] In this technique, the sample is vaporized and bombarded with a high-energy electron beam, causing ionization and fragmentation.[3][4]
- **Mass Analysis:** The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).
- **Detection:** An electron multiplier or other detector records the abundance of ions at each m/z value.
- **Data Analysis:** The resulting mass spectrum plots ion intensity versus m/z . The peak with the highest m/z often corresponds to the molecular ion $[M]^+$, from which the molecular weight can be determined. High-resolution mass spectrometry can provide the exact mass, allowing for the determination of the molecular formula.[5]

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

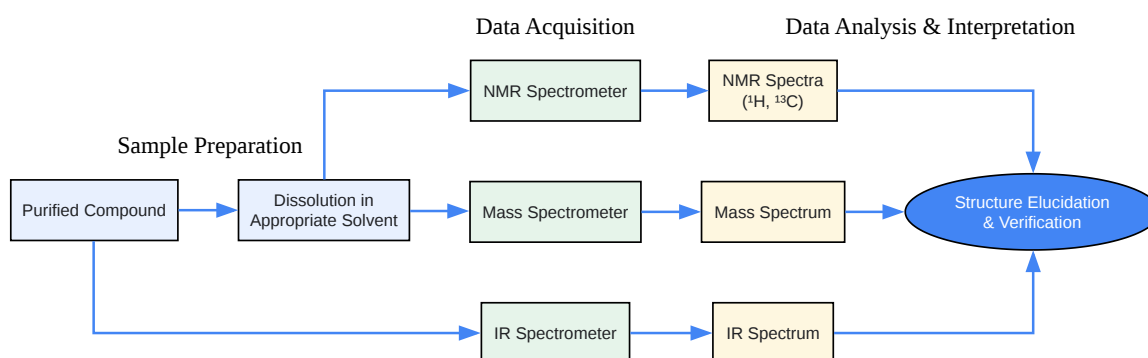
Procedure:

- **Sample Preparation:**
 - **Thin Film** (for liquids or low-melting solids): Place a drop of the neat sample between two salt plates (e.g., NaCl or KBr), which are transparent to IR radiation.[6]
 - **KBr Pellet** (for solids): Grind a small amount of the solid sample (1-2 mg) with about 100 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.[7] Press the mixture into a thin, transparent pellet using a hydraulic press.
- **Instrumentation:** Place the sample holder (salt plates or KBr pellet holder) in the path of the IR beam in the spectrometer.

- **Spectrum Acquisition:** Record the spectrum, typically in the range of 4000 to 400 cm^{-1} . A background spectrum of the empty sample holder or a pure KBr pellet should be recorded and automatically subtracted from the sample spectrum.
- **Data Analysis:** The resulting IR spectrum shows the percentage of light transmitted versus the wavenumber (in cm^{-1}). Absorption bands are analyzed to identify characteristic vibrational frequencies of functional groups.[8][9]

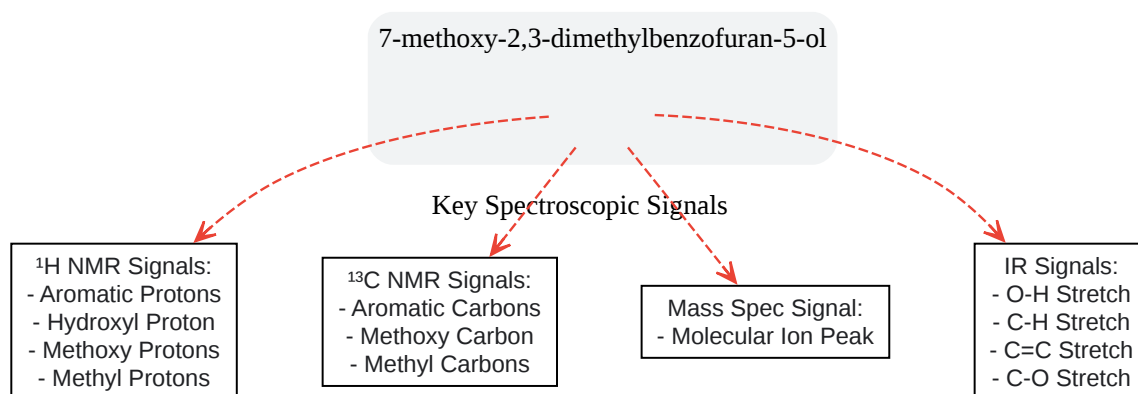
Visualizations

The following diagrams illustrate the general workflow of spectroscopic analysis and the chemical structure of **7-methoxy-2,3-dimethylbenzofuran-5-ol**.



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Caption: General workflow for spectroscopic analysis of an organic compound.



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Caption: Chemical structure and its correlation to key spectroscopic signals.

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- To cite this document: BenchChem. [Spectroscopic Profile of 7-methoxy-2,3-dimethylbenzofuran-5-ol: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1246858#spectroscopic-data-nmr-mass-ir-for-7-methoxy-2-3-dimethylbenzofuran-5-ol>]

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